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Compound of Interest

Compound Name: 2,5-Diazaspiro[3.4]octane

Cat. No.: B15309610

Spectroscopic and
A Technical Guide for Researchers and Drug

Development Professionals
Introduction

2,5-Diazaspiro[3.4]octane is a saturated heterocyclic organic compound containing a
spirocyclic structure with two nitrogen atoms. This scaffold is of significant interest in medicinal
chemistry due to its conformational rigidity and potential for introducing diverse substituents,
making it a valuable building block in the design of novel therapeutic agents. This guide
provides a comprehensive overview of the spectroscopic properties of 2,5-
diazaspiro[3.4]octane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also
presented to aid researchers in their own characterization efforts.

While experimental data for the parent 2,5-diazaspiro[3.4]octane is not readily available in
public databases, this guide provides predicted data for the core compound and experimental
data for a common derivative, tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, to serve as a
valuable reference.

Spectroscopic Data
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The following sections present the predicted and experimental spectroscopic data for 2,5-
diazaspiro[3.4]Joctane and its N-Boc derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of individual atoms.

Due to the lack of publicly available experimental spectra for the parent compound, the
following *H NMR chemical shifts have been predicted using computational methods. These
predictions are based on the molecular structure of 2,5-diazaspiro[3.4]octane and provide an
estimation of where the proton signals are likely to appear in the spectrum.

Predicted Chemical Shift

Protons Multiplicity
(ppm)

H1, H4 ~2.8-3.0 Triplet

H3 ~1.8-2.0 Quintet

H6, H8 ~3.2-34 Singlet

H7 ~2.0-2.2 Triplet

NH ~15-25 Broad Singlet

Disclaimer: These are computationally predicted values and may differ from experimental
results.

Experimental *H NMR data for the N-Boc protected derivative provides valuable insight into the
chemical shifts of the spirocyclic core protons.

Protons Chemical Shift (ppm)
tert-Butyl ~1.4
Spirocyclic CHz groups Not explicitly detailed

The predicted 3C NMR chemical shifts for 2,5-diazaspiro[3.4]octane are listed below.
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Carbon Predicted Chemical Shift (ppm)
Cl,cC4 ~45 - 50
C3 ~25-30
C6, C8 ~50 - 55
C7 ~30-35
Spirocyclic Quaternary Carbon ~60 - 65

Disclaimer: These are computationally predicted values and may differ from experimental
results.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, providing
information about the functional groups present.

Wavenumber (cm~12) Intensity Assignment

N-H Stretch (Secondary

~3300 - 3400 Medium, Broad Amine)

~2850 - 2960 Strong C-H Stretch (Aliphatic)
~1450 - 1470 Medium C-H Bend (Scissoring)
~1000 - 1200 Medium C-N Stretch

Disclaimer: These are computationally predicted values and may differ from experimental
results.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.
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Predicted Relative

m/z Assignment
Abundance

112 High [M]* (Molecular lon)

97 Medium [M - NH]*

83 Medium [M - CzHs]*

69 High [M - CsH]*

56 High [CaHs]*

Disclaimer: These are computationally predicted values and may differ from experimental
results.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above. These protocols are intended as a guide and may require optimization based
on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

e Sample Preparation:

o Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent
(e.g., CDCls, D20, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.

o For quantitative measurements, a known amount of an internal standard (e.g., TMS) may
be added.

e Instrument Parameters (*H NMR):
o Spectrometer Frequency: 400 MHz or higher

o Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
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o Acquisition Time: 2-4 seconds
o Relaxation Delay: 1-5 seconds
o Number of Scans: 16-64 (depending on sample concentration)

o Temperature: 298 K

e Instrument Parameters (33C NMR):

o Spectrometer Frequency: 100 MHz or higher

[e]

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

o

Acquisition Time: 1-2 seconds

[¢]

Relaxation Delay: 2-5 seconds

[e]

Number of Scans: 1024 or more (due to the low natural abundance of 13C)

[e]

Temperature: 298 K

o Data Processing:

[¢]

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase correct the spectrum.

[e]

Reference the spectrum to the residual solvent peak or the internal standard.

o

Integrate the signals in the *H NMR spectrum.

[¢]

Pick and label the peaks in both *H and 13C NMR spectra.

IR Spectroscopy Protocol

e Sample Preparation:

o Liquid Sample (Neat): Place a drop of the liquid sample between two salt plates (e.qg.,
NaCl or KBr).
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o Solid Sample (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr
powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample
directly on the ATR crystal.

e Instrument Parameters:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Scan Range: 4000 - 400 cm~1
o Resolution: 4 cm
o Number of Scans: 16-32

o Background: A background spectrum of the empty sample holder (or clean ATR crystal)
should be collected before scanning the sample.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

o lIdentify and label the major absorption bands.

Mass Spectrometry Protocol

e Sample Preparation:

o Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g.,
methanol, acetonitrile).

o The final concentration should be in the low pg/mL to ng/mL range.
 Instrument Parameters (Electron lonization - EI):

o lonization Mode: Electron lonization (El)
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o Electron Energy: 70 eV
o Source Temperature: 200-250 °C
o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

o Scan Range: m/z 40 - 500

e Instrument Parameters (Electrospray lonization - ESI):

o lonization Mode: Electrospray lonization (ESI), positive or negative ion mode.

[e]

Capillary Voltage: 3-5 kV

o

Nebulizing Gas Flow: Dependent on the instrument.

[¢]

Drying Gas Flow and Temperature: Dependent on the instrument.

[e]

Mass Analyzer: Quadrupole, TOF, or lon Trap.

[e]

Scan Range: m/z 50 - 1000

e Data Processing:
o The mass spectrum will be displayed as a plot of relative intensity versus m/z.
o Identify the molecular ion peak ([M]* or [M+H]*).

o Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,5-diazaspiro[3.4]octane.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 2,5-
Diazaspiro[3.4]octane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15309610#spectroscopic-data-nmr-ir-ms-of-2-5-
diazaspiro-3-4-octane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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